

2,5-Diethoxyaniline: A Key Intermediate in the Synthesis of Novel Anticonvulsant Agents

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Compound of Interest

Compound Name: 2,5-Diethoxyaniline

Cat. No.: B165579

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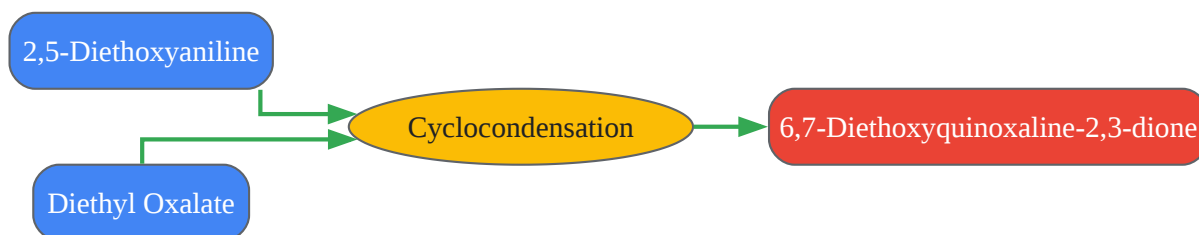
[City, State] – [Date] – **2,5-Diethoxyaniline** is a vital aromatic amine intermediate playing a crucial role in the synthesis of a variety of heterocyclic compounds with significant pharmaceutical applications. Notably, it serves as a key precursor for the synthesis of 6,7-diethoxyquinoxaline-2,3-dione, a potent antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor with promising anticonvulsant properties. This application note provides detailed protocols for the synthesis of this pharmaceutical intermediate and summarizes its biological activity.

Introduction

Quinoxaline-2,3-diones represent a class of heterocyclic compounds extensively studied for their diverse pharmacological activities. Their structural resemblance to the endogenous excitatory neurotransmitter glutamate allows them to interact with glutamate receptors, particularly the AMPA subtype. Overstimulation of AMPA receptors is implicated in various neurological disorders, including epilepsy. By competitively blocking these receptors, quinoxaline-2,3-dione derivatives can mitigate excessive neuronal excitation, leading to anticonvulsant effects. The synthesis of these valuable pharmaceutical agents often begins with substituted o-phenylenediamines, such as **2,5-diethoxyaniline**.

Synthetic Pathway

The synthesis of 6,7-diethoxyquinoxaline-2,3-dione from **2,5-diethoxyaniline** is achieved through a cyclocondensation reaction with diethyl oxalate. This reaction provides a direct and efficient route to the desired quinoxaline-2,3-dione scaffold.



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Caption: Synthetic route to 6,7-diethoxyquinoxaline-2,3-dione.

Experimental Protocols

Synthesis of 6,7-Diethoxyquinoxaline-2,3-dione

This protocol details the synthesis of 6,7-diethoxyquinoxaline-2,3-dione via a one-pot cyclocondensation reaction.

Materials:

- **2,5-Diethoxyaniline**
- Diethyl oxalate
- Ethanol
- Hydrochloric acid (concentrated)
- Deionized water

Procedure:

- In a round-bottom flask equipped with a reflux condenser, a mixture of **2,5-diethoxyaniline** (1.81 g, 10 mmol) and diethyl oxalate (1.46 g, 10 mmol) is prepared in ethanol (20 mL).

- A few drops of concentrated hydrochloric acid are added as a catalyst.
- The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.
- After cooling to room temperature, the precipitated solid is collected by vacuum filtration.
- The crude product is washed with cold ethanol and then recrystallized from a mixture of ethanol and water to yield pure 6,7-diethoxyquinoxaline-2,3-dione.

Data Presentation

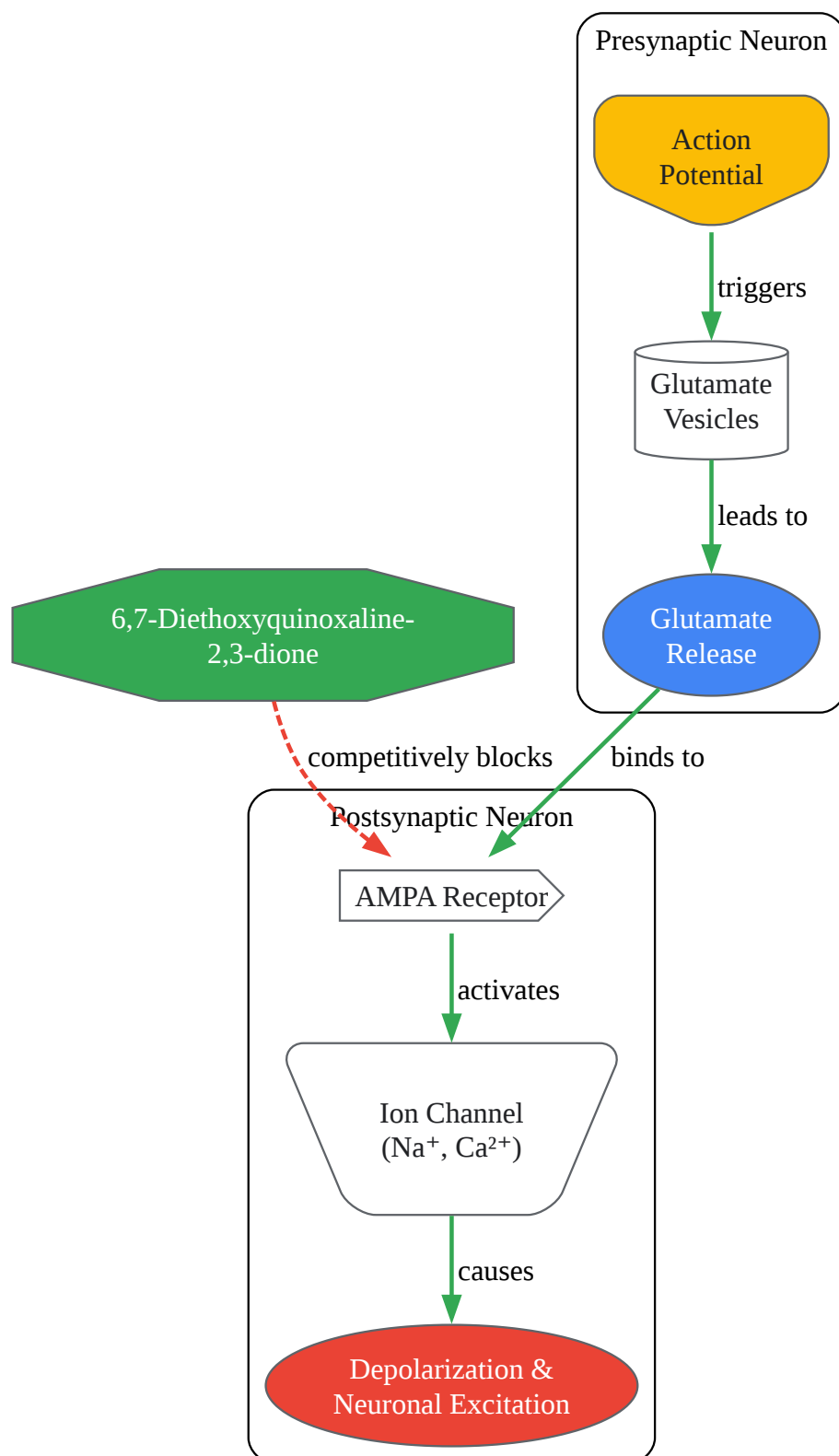
Compound	Molecular Formula	Molecular Weight (g/mol)	Yield (%)	Melting Point (°C)
6,7-Diethoxyquinoxaline-2,3-dione	C ₁₂ H ₁₂ N ₂ O ₄	248.24	85-90	>300

Spectroscopic Data for 6,7-Diethoxyquinoxaline-2,3-dione:

Technique	Data
¹ H NMR	(DMSO-d ₆ , 400 MHz): δ 11.75 (s, 2H, NH), 7.15 (s, 2H, Ar-H), 4.10 (q, J=7.0 Hz, 4H, OCH ₂), 1.35 (t, J=7.0 Hz, 6H, CH ₃)
¹³ C NMR	(DMSO-d ₆ , 100 MHz): δ 155.2 (C=O), 148.5 (C-O), 128.0 (C-Ar), 105.8 (C-Ar), 64.2 (OCH ₂), 14.8 (CH ₃)
IR (KBr)	ν (cm ⁻¹): 3430 (N-H), 2980 (C-H), 1710 (C=O), 1610 (C=C), 1500 (N-H bend), 1230 (C-O)
MS (ESI)	m/z 249.08 [M+H] ⁺

Biological Activity: AMPA Receptor Antagonism

6,7-Diethoxyquinoxaline-2,3-dione functions as a competitive antagonist at the AMPA receptor, a key player in excitatory synaptic transmission in the central nervous system. In pathological conditions such as epilepsy, excessive activation of AMPA receptors by the neurotransmitter glutamate leads to neuronal hyperexcitability and seizures.



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